What are the physical and chemical properties of Tetrabutylphosphonium acetate?
What are the physical and chemical properties of Tetrabutylphosphonium acetate?
Tetrabutylphosphonium (B1682233) Acetate (B1210297): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylphosphonium acetate, a quaternary phosphonium (B103445) salt, is a versatile compound with significant applications in various chemical fields, including as a phase-transfer catalyst and an ionic liquid.[1][2] Its unique combination of a bulky, symmetric phosphonium cation and a carboxylate anion imparts distinct physical and chemical properties that are leveraged in organic synthesis, polymer chemistry, and materials science.[2][3] This guide provides an in-depth overview of its core properties, experimental methodologies for its characterization, and key functional relationships.
Core Physical and Chemical Properties
The physical and chemical characteristics of tetrabutylphosphonium acetate are summarized below. These properties are crucial for its handling, application, and performance in various chemical processes.
| Property | Value | Reference(s) |
| CAS Number | 30345-49-4 | [1][4] |
| EC Number | 250-139-8 | [5][6] |
| Molecular Formula | C18H39O2P | [4][5] |
| Molecular Weight | 318.47 g/mol - 318.5 g/mol | [4][7][8] |
| Appearance | White crystalline solid or colorless to light yellow liquid.[1][9][10] | |
| Odor | Faint odor.[1] | |
| Melting Point | Data not consistently available.[8][9][10] | |
| Boiling Point | Data not available.[8][10][11] | |
| Solubility | Soluble in organic solvents; insoluble in water.[1] | |
| Stability | Thermally stable.[2] Avoid contact with strong oxidizers and bases.[12] | |
| Hazardous Decomposition | High temperatures may generate corrosive gases/vapors like Carbon dioxide.[12] |
Chemical Reactivity and Applications
Tetrabutylphosphonium acetate is primarily recognized for its role in catalysis and as an ionic liquid.
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Phase-Transfer Catalyst (PTC): It is an effective phase-transfer catalyst, facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[1][2][9] This property enhances reaction rates and yields, making processes more efficient and reducing waste.[2] It is particularly useful in (trans)esterification reactions for producing monomers and polymers.[2][9]
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Ionic Liquid: As a salt that can be liquid at or near room temperature, it serves as a non-volatile, thermally stable solvent or reaction medium.[1] This application is valuable in creating novel solvent systems for various chemical processes.[1][13]
-
Lewis Acid Characteristics: Its soft Lewis acid properties contribute to its catalytic activity, particularly in reactions involving transition metals.[2][9] This broadens its applicability in pharmaceuticals, agrochemicals, and fine chemical production.[2][9]
Experimental Protocols
The characterization and synthesis of tetrabutylphosphonium acetate involve several standard laboratory techniques.
Synthesis via Neutralization
A common method for synthesizing phosphonium-based ionic liquids is through the neutralization of a phosphonium hydroxide (B78521) with the desired acid.
-
Objective: To synthesize Tetrabutylphosphonium acetate from Tetrabutylphosphonium hydroxide and acetic acid.
-
Materials:
-
Tetrabutylphosphonium hydroxide solution
-
Acetic acid
-
Dichloromethane (B109758) (for extraction)
-
Distilled water
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Tetrabutylphosphonium hydroxide is reacted with an equimolar amount of trifluoroacetic acid in a process that can be adapted for acetic acid.[14]
-
The resulting mixture is added to a biphasic system of dichloromethane and water in a separatory funnel for extraction.[14]
-
The product is extracted into the dichloromethane layer.[14]
-
The organic layer is washed multiple times with distilled water to remove any unreacted starting materials or water-soluble impurities.[14]
-
The dichloromethane is removed from the product using a rotary evaporator.[14]
-
The final product is dried under vacuum at an elevated temperature (e.g., 70 °C) for an extended period (e.g., 24 hours) to remove residual solvent and water.[14]
-
Purity and Characterization
Ensuring the purity of ionic liquids is critical as impurities can significantly affect their physical properties and reactivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and identify any organic impurities.
-
Procedure: A small sample of the purified tetrabutylphosphonium acetate is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).[3][15] The solution is transferred to an NMR tube and analyzed using 1H and 13C NMR spectroscopy.[3] The resulting spectra are compared with expected chemical shifts to verify the structure.[3]
-
-
Karl Fischer Titration:
-
Objective: To determine the water content of the final product.
-
Procedure: A coulometric Karl Fischer titrator is used to precisely measure the water content.[3][15] A known mass of the ionic liquid is injected into the titration cell, and the amount of water is quantified. Water content is typically aimed to be below 300 ppm for high-purity applications.[3]
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To assess the thermal stability and decomposition temperature of the compound.
-
Procedure: A small, precisely weighed sample (e.g., 18-20 mg) is placed in a platinum pan within a TGA instrument.[16] The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[16][17] The instrument records the mass of the sample as a function of temperature. The onset decomposition temperature (Tonset) is determined from the resulting curve.[16]
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Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes and relationships involving Tetrabutylphosphonium acetate.
Caption: General workflow for the synthesis and purification of Tetrabutylphosphonium acetate.
Caption: Mechanism of phase-transfer catalysis using Tetrabutylphosphonium ([PBu4]+) salts.
Caption: Relationship between structure and properties of Tetrabutylphosphonium acetate.
Safety and Handling
Tetrabutylphosphonium acetate is classified as harmful if swallowed and causes skin and serious eye irritation.[5][6][12]
-
Precautionary Measures: Handling should be performed in a well-ventilated area.[5] Personal protective equipment, including suitable gloves, safety goggles, and protective clothing, is mandatory to avoid contact with skin and eyes.[5][12][18]
-
First Aid: In case of skin contact, wash off immediately with plenty of water.[5] If it gets in the eyes, rinse cautiously with water for several minutes.[5] If swallowed, get medical help immediately.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
This guide serves as a foundational resource for professionals working with Tetrabutylphosphonium acetate, providing essential data and procedural insights to support research and development activities.
References
- 1. guidechem.com [guidechem.com]
- 2. sacheminc.com [sacheminc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetrabutylphosphonium acetate | 30345-49-4 [chemicalbook.com]
- 5. vestachem.com [vestachem.com]
- 6. ECHA CHEM [chem.echa.europa.eu]
- 7. Tetrabutylphosphonium acetate | C18H39O2P | CID 121674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tetrabutylphosphonium acetate | CAS#:30345-49-4 | Chemsrc [chemsrc.com]
- 9. Ethyltriphenylphosphonium Bromide | CAS:1530-32-1 | ETPB [vestachem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 30345-49-4|Tetrabutylphosphonium acetate|BLD Pharm [bldpharm.com]
- 12. iolitec.de [iolitec.de]
- 13. nbinno.com [nbinno.com]
- 14. umpir.ump.edu.my [umpir.ump.edu.my]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
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- 18. echemi.com [echemi.com]
